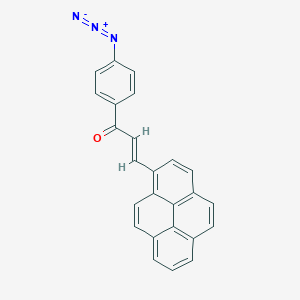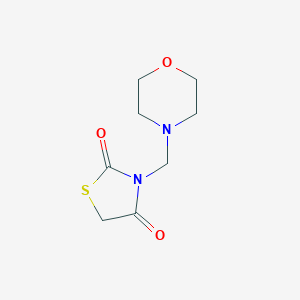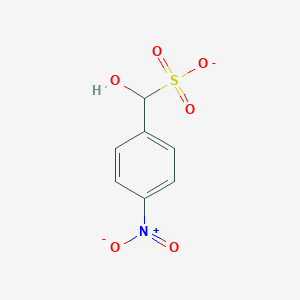![molecular formula C17H13ClN2OS B273789 N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide](/img/structure/B273789.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide, also known as CTEN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to interact with various proteins, including p53 and Bcl-2, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound has been shown to have antioxidant properties and can protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide has several advantages as a research tool, including its high potency and selectivity. It can be easily synthesized in the laboratory and is stable under normal conditions. However, this compound also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide. One potential area of study is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties may also be areas of future research.
Synthesis Methods
The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide is a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 1-naphthohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C17H13ClN2OS |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(15-9-10-16(18)22-15)19-20-17(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,20,21)/b19-11+ |
InChI Key |
WCZIFDLLVKRWAT-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(S3)Cl |
SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)


![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)